molecular formula C10H9FN2O B1450395 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile CAS No. 1515395-53-5

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile

Cat. No.: B1450395
CAS No.: 1515395-53-5
M. Wt: 192.19 g/mol
InChI Key: SZZAZAPLCUEMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is an organic compound with a unique structure that includes a dimethylamino group, a fluoro substituent, a formyl group, and a benzonitrile core

Scientific Research Applications

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: 2-(Dimethylamino)-4-fluoro-3-carboxybenzonitrile.

    Reduction: 2-(Dimethylamino)-4-fluoro-3-hydroxybenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the fluoro and formyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the dimethylamino group enhances its solubility and membrane permeability, while the fluoro and formyl groups provide sites for further chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-(dimethylamino)-4-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13(2)10-7(5-12)3-4-9(11)8(10)6-14/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAZAPLCUEMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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